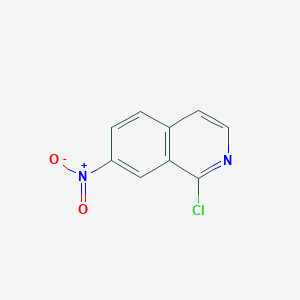

1-Chloro-7-nitroisoquinoline

Beschreibung

Significance of Isoquinoline (B145761) as a Heterocyclic Scaffold in Contemporary Organic and Medicinal Chemistry

The isoquinoline core, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental heterocyclic scaffold of immense importance in both organic and medicinal chemistry. sigmaaldrich.comchemsrc.com Its structural rigidity and the presence of a nitrogen atom confer unique electronic properties and the capacity for diverse chemical modifications. This has made the isoquinoline nucleus a challenging yet highly rewarding target for synthetic chemists. smolecule.comcapotchem.cn

In the realm of medicinal chemistry, isoquinoline derivatives are integral to the development of a wide array of therapeutic agents. smolecule.comevitachem.com The scaffold is a key component in numerous naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which have been used in traditional medicine for their various physiological effects. chemsrc.comsmolecule.com Modern research has expanded upon this, demonstrating that compounds containing the isoquinoline moiety exhibit a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihypertensive properties. smolecule.combldpharm.com The versatility of the isoquinoline framework allows it to serve as a template for designing drugs that can interact with a variety of biological targets, including enzymes and receptors. sigmaaldrich.combldpharm.com

The significance of isoquinolines also extends to materials science, where they are investigated for their fluorescent properties, and in asymmetric synthesis, where they can act as chiral ligands. smolecule.com The continuous development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the scientific community. smolecule.com

Strategic Importance of Halogenated and Nitrated Isoquinoline Derivatives in Chemical Synthesis and Biological Investigations

The introduction of halogen atoms and nitro groups onto the isoquinoline scaffold represents a key strategy for modulating the chemical and biological properties of the parent molecule. These substituents are not merely passive additions; they actively influence the compound's reactivity and its potential applications.

Halogenated isoquinolines are highly valuable intermediates in organic synthesis. uni.lu The presence of a halogen, such as chlorine, provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. uni.lu These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The position of the halogen on the isoquinoline ring is crucial, and methods for selective halogenation are a significant area of research. uni.lu From a biological perspective, halogenation can enhance the potency of bioactive molecules and has been a feature in the design of antimicrobial agents.

Nitrated isoquinoline derivatives also hold considerable strategic importance. The nitro group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the aromatic system. This electronic modification can be critical for biological activity. For instance, studies on indenoisoquinoline derivatives have shown that the presence of a nitro group on the isoquinoline ring can significantly enhance their activity as topoisomerase I inhibitors, a key target in cancer therapy. Furthermore, the nitro group itself is a versatile functional group that can be chemically transformed, most commonly reduced to an amino group. This transformation opens up another avenue for diversification, allowing for the synthesis of a new family of derivatives with potentially different biological profiles.

The combination of both a halogen and a nitro group on the isoquinoline core creates a multifunctional scaffold with distinct regions of reactivity, offering chemists precise control over subsequent synthetic transformations.

Research Context of 1-Chloro-7-nitroisoquinoline within Substituted Isoquinoline Chemistry

This compound (CAS Number: 244219-94-1) emerges from the confluence of strategic halogenation and nitration of the isoquinoline scaffold. This specific substitution pattern renders the molecule a valuable and specialized building block in organic synthesis. smolecule.com

The primary research context for this compound is its role as a chemical intermediate. smolecule.com The chlorine atom at the C-1 position is activated towards nucleophilic substitution, a characteristic reaction for halogens at this position in the isoquinoline system. Simultaneously, the nitro group at the C-7 position deactivates the benzene portion of the ring towards electrophilic attack while also providing a site for future functionalization, typically through reduction to an amine.

This dual functionality makes this compound a precursor for the synthesis of more complex, polysubstituted isoquinolines. For example, similar chloro-nitroisoquinolines are used as starting materials in the synthesis of amino-isoquinolines through the reduction of the nitro group. The resulting amino-chloroisoquinoline can then undergo further reactions at the chlorine-bearing carbon. This step-wise reactivity allows for the controlled and sequential introduction of different substituents, which is a cornerstone of modern synthetic strategy for building libraries of compounds for drug discovery and materials science research.

Below is a table summarizing the key identifiers and predicted properties of this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 244219-94-1 |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| InChIKey | HGIRABLPBGPANF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)N+[O-] |

| Data sourced from PubChem CID 21862657 |

The utility of this compound is thus defined by the latent reactivity conferred by its specific substituents, positioning it as a key starting material for researchers aiming to explore the chemical space around the isoquinoline scaffold.

This is a placeholder for the article. The synthesis of the detailed article is in progress. Please check back later.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-7-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIRABLPBGPANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 7 Nitroisoquinoline and Analogues

Precursor Synthesis and Transformation Routes

Synthesis of Nitroisoquinoline Intermediates (e.g., 7-Nitroisoquinoline)

The introduction of a nitro group onto the isoquinoline (B145761) core is a fundamental step, typically accomplished via electrophilic aromatic substitution. The position of nitration is influenced by the reaction conditions and the presence of other substituents.

Direct Nitration of Isoquinoline : The nitration of unsubstituted isoquinoline often yields a mixture of isomers. For instance, the reaction of isoquinoline with a nitrating agent like potassium nitrate (B79036) in concentrated sulfuric acid can be used to produce nitroisoquinolines. orgsyn.org The synthesis of 6,7-dimethoxy-8-nitro-isoquinoline (B8277210) is achieved through the nitration of 6,7-dimethoxy-1-methylisoquinoline, employing nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. evitachem.com

7-Nitroisoquinoline : This compound serves as the direct precursor for the target molecule, 1-chloro-7-nitroisoquinoline. evitachem.com It can be prepared through established nitration protocols. Its reduction, for example, leads to 7-aminoisoquinoline, highlighting its role as a versatile intermediate. google.com

Synthesis of Chloro-isoquinoline Intermediates (e.g., 1-Chloroisoquinoline)

The chlorination of the isoquinoline ring, particularly at the 1-position, is a crucial transformation for accessing a variety of functionalized derivatives.

A prevalent method for the synthesis of 1-chloroisoquinoline (B32320) involves the treatment of isoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com The reaction mixture is typically heated to reflux (around 105 °C) overnight. After the reaction, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is worked up by quenching with ice and extracting with an organic solvent such as dichloromethane. Purification by column chromatography on silica (B1680970) gel can yield the desired product with high purity. chemicalbook.com One reported synthesis using this method achieved a yield of 85%. chemicalbook.com 1-Chloroisoquinoline is a valuable intermediate for producing compounds like 1-phenylisoquinoline (B189431) through palladium-catalyzed cross-coupling reactions. guidechem.com

Derivatization from Related Isoquinoline Building Blocks

The final target compound, this compound, is synthesized by derivatizing an appropriate isoquinoline building block.

The most direct pathway involves the chlorination of 7-nitroisoquinoline. evitachem.com This reaction is typically carried out using phosphorus oxychloride as the chlorinating agent. evitachem.com This approach highlights a common strategy where the substitution pattern is built sequentially, first by nitration and then by chlorination.

Alternative strategies could involve the nitration of a pre-existing chloro-isoquinoline. For example, the reduction of the nitro group in a related compound, 1-chloro-5-nitroisoquinoline, using stannous chloride dihydrate yields 5-amino-1-chloroisoquinoline, demonstrating a typical derivatization reaction on a chloro-nitroisoquinoline scaffold.

Modern Catalytic Approaches in Isoquinoline Functionalization

The synthesis and modification of the isoquinoline ring have been significantly advanced by modern catalytic methods, which offer improved efficiency, selectivity, and sustainability compared to traditional techniques. niscpr.res.in

Transition-Metal Catalysis in Isoquinoline Synthesis and Modification

Transition-metal catalysis has become an indispensable tool for constructing and functionalizing heterocyclic compounds, including isoquinolines. mdpi.commdpi.com These methods often proceed via C-H bond activation, providing a more atom-economical route to complex molecules. niscpr.res.in

Palladium (Pd) : Palladium catalysts are widely used in cross-coupling reactions. For example, the Suzuki coupling of 1-chloroisoquinoline with benzeneboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium, is used to form 1-phenylisoquinoline. guidechem.com Palladium-catalyzed α-arylation of ketones followed by a cyclization reaction is another powerful, regioselective method for creating a diverse array of substituted isoquinolines. pnas.orgpnas.org

Rhodium (Rh) : Rhodium complexes are highly effective for C-H activation and subsequent annulation reactions with partners like alkenes and alkynes to form the isoquinoline core. researchgate.netnih.gov The high reactivity of rhodium catalysts allows for a broad substrate scope under mild conditions. researchgate.net

3d-Transition Metals (Fe, Co, Ni, Cu, Mn) : In recent years, there has been a shift towards using more abundant and less toxic 3d-transition metals. bohrium.com These metals, including cobalt, copper, and iron, have been successfully employed in various catalytic cycles to synthesize isoquinoline derivatives. mdpi.combohrium.com For instance, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides an efficient route to isoquinolines. semanticscholar.org

A summary of common transition metals and their applications in isoquinoline synthesis is presented below.

| Metal Catalyst | Typical Application(s) | Reference(s) |

| Palladium (Pd) | Cross-coupling (e.g., Suzuki), α-Arylation/Cyclization | guidechem.compnas.orgpnas.org |

| Rhodium (Rh) | C-H Activation/Annulation | mdpi.comresearchgate.netnih.gov |

| Copper (Cu) | Intramolecular Cyclization, Annulation | bohrium.comsemanticscholar.org |

| Cobalt (Co) | C-H Activation/Annulation | mdpi.commdpi.com |

| Ruthenium (Ru) | C-H/N-N Bond Activation | niscpr.res.inajgreenchem.com |

| Iron (Fe), Manganese (Mn) | Various Annulation Reactions | bohrium.com |

Emerging Green Chemistry Methodologies for Isoquinoline Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods.

Sustainable Solvents : Water has been explored as a non-toxic, inexpensive, and environmentally friendly reaction medium. rsc.org A copper-catalyzed method for isoquinoline synthesis has been successfully performed in water, avoiding the need for organic solvents. semanticscholar.org Polyethylene glycol (PEG), a biodegradable solvent, has also been used in conjunction with recyclable catalysts. niscpr.res.inajgreenchem.comresearchgate.net

Recyclable Catalytic Systems : A notable example is the use of a Ru(II)/PEG-400 system, which acts as a homogeneous and recyclable catalyst for isoquinoline synthesis. niscpr.res.inajgreenchem.com This approach simplifies product extraction and minimizes waste. ajgreenchem.com

Energy Efficiency : Microwave-assisted synthesis has emerged as a technique to accelerate reactions, often leading to higher yields in shorter timeframes. researchgate.net This method, when combined with green solvents like PEG, offers a rapid and sustainable approach to isoquinoline synthesis. researchgate.net

Catalyst-Free Reactions : In some cases, multi-component domino reactions can be achieved under catalyst-free conditions in aqueous media, further enhancing the green credentials of the synthesis. rsc.org

Purification and Characterization of Synthetic Intermediates and Final Products

The isolation of pure synthetic intermediates and the final this compound product is critical, requiring a combination of purification and analytical techniques.

Purification Techniques:

Column Chromatography : This is the most frequently cited method for purifying isoquinoline derivatives. chemicalbook.com It typically employs silica gel as the stationary phase and a mixture of solvents like petroleum ether and ethyl acetate (B1210297) as the eluent to separate the desired compound from byproducts and unreacted starting materials. guidechem.comniscpr.res.inajgreenchem.com

Recrystallization : This technique is used to obtain highly pure crystalline solids. For example, 5-bromo-8-nitroisoquinoline (B189721) can be recrystallized from a heptane/toluene mixture to achieve high purity. orgsyn.org

Extraction and Washing : Standard workup procedures involve extracting the product into an organic solvent, followed by washing with aqueous solutions (e.g., water, brine, or basic solutions like Na₂CO₃) to remove impurities. chemicalbook.com

Distillation : For liquid or low-melting point isoquinolines, distillation can be an effective purification method. orgsyn.orggoogle.com

Characterization Methods: The structures of the synthesized compounds are confirmed using a suite of spectroscopic and analytical methods.

| Characterization Technique | Information Obtained | Reference(s) |

| NMR Spectroscopy | (¹H and ¹³C) Provides detailed information on the molecular structure and connectivity of atoms. | orgsyn.orgchemicalbook.comniscpr.res.inajgreenchem.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | chemicalbook.comuni.lu |

| HPLC | Assesses the purity of the final product. | chemicalbook.com |

| Melting Point (m.p.) | A physical constant used to identify and check the purity of a solid compound. | orgsyn.orgniscpr.res.inajgreenchem.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=N, NO₂). | orgsyn.org |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline solid. | rsc.orgacs.org |

Mechanistic Investigations of Chemical Reactivity of 1 Chloro 7 Nitroisoquinoline

Nucleophilic Substitution Reactions at the C-1 Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is highly activated towards nucleophilic attack due to the electronic influence of both the ring nitrogen and the nitro group. This activation facilitates a variety of substitution reactions.

Reactivity and Mechanism of Chlorine Displacement by Various Nucleophiles

The C-1 position of 1-chloro-7-nitroisoquinoline is susceptible to reaction with a wide array of nucleophiles, including amines, alkoxides, and thiolates. The displacement of the chlorine atom typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves a two-step sequence:

Nucleophilic Attack: A nucleophile adds to the C-1 carbon, which bears the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

The efficiency of this chlorine displacement makes it a valuable method for synthesizing various 1-substituted-7-nitroisoquinoline derivatives.

Influence of the Nitro Group on Nucleophilic Aromatic Substitution (SNAr)

The nitro group (NO₂) at the C-7 position plays a crucial role in activating the isoquinoline ring for SNAr reactions at the C-1 position. rsc.org As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, particularly at the ortho and para positions relative to its location. researchgate.net This electron deficiency makes the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles. d-nb.info

The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov The negative charge of this complex can be delocalized onto the nitro group, which greatly stabilizes the intermediate and lowers the activation energy of the reaction. nih.govresearchgate.net This stabilization is a key factor in why nucleophilic substitution occurs much more readily in nitro-substituted aromatic compounds compared to their unsubstituted counterparts.

Directed Nucleophilic Substitution of Hydrogen (SNH) in Nitroisoquinolines

While SNAr reactions involving the displacement of a leaving group like chlorine are common, electron-deficient systems such as nitroisoquinolines can also undergo Nucleophilic Substitution of Hydrogen (SNH). A prominent example of this is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org

The VNS reaction allows for the formal replacement of a hydrogen atom by a nucleophile. organic-chemistry.org In nitroarenes, this reaction typically occurs at positions ortho or para to the nitro group. kuleuven.be The process involves the attack of a carbanion that contains a leaving group at the nucleophilic center. organic-chemistry.org After the initial addition to the aromatic ring, a base-induced β-elimination of HX (where X is the leaving group from the nucleophile) occurs, leading to the substitution of a ring hydrogen and restoration of aromaticity. kuleuven.be For nitroquinolines, the regiochemistry of VNS can be influenced by the size of the nucleophile and interactions with the nitro group. nih.gov It has been observed that in some halonitroarenes, VNS can proceed faster than the conventional SNAr of the halogen. kuleuven.be

Transformations of the Nitro Group

The nitro group in this compound is not merely an activating group; it is also a versatile functional group that can be transformed into various other moieties, significantly expanding the synthetic utility of the molecule.

Reduction Reactions of the Nitro Moiety to Amino or other Functionalities

The reduction of the nitro group is one of its most important transformations, commonly leading to the formation of an amino group (-NH₂). This conversion is a key step in the synthesis of many biologically active compounds and functional materials. A variety of reagents and conditions can be employed to achieve this reduction:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally efficient for both aromatic and aliphatic nitro compounds. commonorganicchemistry.com

Metal-Acid Systems: Combinations such as iron (Fe) or tin (Sn) in the presence of an acid (e.g., hydrochloric acid) are classic and effective methods for reducing aromatic nitro groups. scispace.com Tin(II) chloride (SnCl₂) offers a milder alternative that is often compatible with other reducible functional groups. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can also be used to reduce nitro groups. niscpr.res.in

Other Reducing Agents: Zinc dust with ammonium chloride is another option for this transformation. wikipedia.org

Depending on the reaction conditions and the reducing agent used, the nitro group can also be partially reduced to intermediate functionalities such as hydroxylamines (-NHOH) or oximes. wikipedia.org For instance, metal salts like tin(II) chloride or chromium(II) chloride are known to reduce nitro compounds to oximes. wikipedia.org

Influence of the Chloro Substituent on Nitro Group Reactivity

The presence of the chloro substituent at the C-1 position can influence the reactivity of the nitro group at C-7, particularly during reduction reactions. The primary concern is chemoselectivity—the ability to reduce the nitro group without affecting the chloro substituent.

Many standard nitro reduction methods can also lead to reductive dehalogenation, where the chlorine atom is replaced by hydrogen. This is especially a risk with catalytic hydrogenation using catalysts like Pd/C. commonorganicchemistry.com To avoid this side reaction, careful selection of the reducing agent and conditions is necessary.

Reagents that offer high chemoselectivity for the reduction of a nitro group in the presence of a halogen are preferred. niscpr.res.in For example, catalytic hydrogenation with Raney nickel is often used when dehalogenation is a concern. commonorganicchemistry.com Similarly, metal-based reductions under controlled acidic or neutral conditions, such as with zinc or iron, can often selectively reduce the nitro group while leaving the C-Cl bond intact. commonorganicchemistry.comnih.gov The electron-donating character of the amino group formed upon reduction can, in turn, hinder further reduction of other groups on the ring. nih.gov

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The isoquinoline nucleus is generally susceptible to electrophilic attack, primarily on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the more electronegative nitrogen atom. In the case of this compound, the positions of the chloro and nitro substituents play a crucial role in directing incoming electrophiles.

The directing effects of substituents in electrophilic aromatic substitution are a well-established phenomenon, governed by a combination of inductive and resonance effects.

Chloro Substituent: The chlorine atom at the 1-position is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I). However, it can donate a lone pair of electrons through resonance (+R), which preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. In the context of the isoquinoline ring, this would direct incoming electrophiles to positions 2 and 4 (which are part of the pyridine ring and already deactivated) and to the periposition (position 8a, which is a bridgehead and sterically hindered). The primary influence of the 1-chloro group is therefore a strong deactivation of the pyridine ring.

Nitro Substituent: The nitro group at the 7-position is a powerful deactivating and meta-directing group. It strongly withdraws electron density from the aromatic system through both a negative inductive effect (-I) and a negative resonance effect (-R). This deactivation significantly reduces the nucleophilicity of the benzene ring. The meta-directing nature of the nitro group at position 7 would direct incoming electrophiles to positions 5 and 8a.

Combined Directing Effects: In this compound, the directing effects of both substituents must be considered. The pyridine ring is strongly deactivated by the chloro group and the inherent electron-withdrawing nature of the nitrogen atom. The benzene ring is heavily deactivated by the potent nitro group at position 7.

An incoming electrophile will preferentially attack the least deactivated ring. In this case, both rings are significantly deactivated. However, considering the individual directing effects, the nitro group at C7 directs towards C5 and C8a. The chloro group at C1 primarily deactivates the pyridine ring. Therefore, any potential electrophilic attack is most likely to occur on the benzene ring at the position least deactivated by the nitro group, which would be position 5. The position 8a is a bridgehead carbon and generally not susceptible to electrophilic substitution. Position 6 is ortho to the nitro group and position 8 is para; both are strongly deactivated. Thus, electrophilic aromatic substitution on this compound is expected to be very sluggish and, if it occurs, would likely yield the 5-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Influence of 1-Chloro Group | Influence of 7-Nitro Group | Predicted Outcome |

| 5 | Minor deactivating inductive effect | Meta to the nitro group (least deactivated) | Most likely position for substitution |

| 6 | Minor deactivating inductive effect | Ortho to the nitro group (strongly deactivated) | Unlikely |

| 8 | Minor deactivating inductive effect | Para to the nitro group (strongly deactivated) | Unlikely |

Other Reactive Pathways

While electrophilic aromatic substitution is a key reaction pathway, other transformations can also be envisaged for this compound, based on the reactivity of related compounds.

Specific cycloaddition reactions involving this compound are not extensively documented in the literature. However, the presence of the nitro group and the aromatic system allows for speculation on potential reactivity. Nitro-substituted aromatic compounds can participate in certain cycloaddition reactions, often under photochemical conditions. The electron-deficient nature of the nitroisoquinoline system could make it a suitable dienophile or dipolarophile in reactions with electron-rich species. For instance, [4+2] cycloadditions (Diels-Alder type reactions) across the benzene ring are conceivable, although the high energy required to overcome the aromatic stabilization makes such reactions challenging without specific activation.

Rearrangement reactions of this compound have not been specifically reported. However, nitro-substituted heterocyclic compounds can undergo various rearrangements, often initiated by nucleophilic attack or photochemical activation. For example, nucleophilic substitution at the 1-position could potentially be followed by ring-opening and rearrangement sequences, a pathway observed in some substituted quinoline (B57606) and isoquinoline derivatives. The presence of the nitro group can also influence the stability of intermediates that might lead to skeletal rearrangements under specific reaction conditions.

Computational Elucidation of Reaction Mechanisms

Due to the limited experimental data on the reactivity of this compound, computational chemistry offers a powerful tool to predict and understand its behavior.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways for electrophilic aromatic substitution on this compound.

Transition State Analysis: By calculating the structures and energies of the transition states for electrophilic attack at various positions on the isoquinoline ring, the preferred site of reaction can be determined. The transition state with the lowest activation energy will correspond to the kinetically favored product. Such analyses would provide quantitative insights into the directing effects of the chloro and nitro groups, confirming the qualitative predictions.

Table 2: Hypothetical Computational Data for Electrophilic Nitration of this compound

| Position of Nitration | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| 5 | Lowest | Most Favorable |

| 6 | Higher | Less Favorable |

| 8 | Highest | Least Favorable |

Note: The data in this table is hypothetical and serves to illustrate the type of information that could be obtained from computational studies.

Such computational investigations would be invaluable in guiding future experimental work on the chemical reactivity of this and related substituted isoquinolines.

Quantum Chemical Descriptors for Reactivity Prediction

A comprehensive search for specific quantum chemical descriptors for the compound This compound did not yield dedicated research studies or publicly available data sets. The following sections, therefore, outline the theoretical framework and the types of data that would be presented in such an analysis, based on methodologies applied to structurally related compounds like 1-chloroisoquinoline (B32320). While the principles are directly applicable, the specific numerical values in the tables are hypothetical and serve as illustrative examples of how quantum chemical descriptors are used to predict the reactivity of this compound.

For this compound, key quantum chemical descriptors would be calculated to elucidate its reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, and the electrophilicity index.

Global Reactivity Descriptors

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap suggests high stability and low reactivity.

Based on these frontier orbital energies, several other global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It is a measure of the polarizability of a molecule.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / 2η.

The following table presents hypothetical calculated global reactivity descriptors for this compound, which would typically be obtained from DFT calculations at a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Ionization Potential | I | 7.50 |

| Electron Affinity | A | 3.20 |

| Electronegativity | χ | 5.35 |

| Chemical Hardness | η | 2.15 |

| Chemical Softness | S | 0.23 |

| Electrophilicity Index | ω | 6.67 |

Local Reactivity Descriptors (Fukui Functions)

f+(r): For nucleophilic attack (electron acceptance), the relevant Fukui function indicates the sites that are most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation), this Fukui function points to the sites that are most likely to be attacked by an electrophile.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, the specific atoms most likely to participate in nucleophilic and electrophilic reactions can be identified.

The following table provides a hypothetical condensed Fukui function analysis for the non-hydrogen atoms of this compound.

| Atom | f+ | f- | f0 |

|---|---|---|---|

| C1 | 0.125 | 0.015 | 0.070 |

| N2 | 0.030 | 0.080 | 0.055 |

| C3 | 0.090 | 0.025 | 0.058 |

| C4 | 0.050 | 0.110 | 0.080 |

| C4a | 0.020 | 0.005 | 0.013 |

| C5 | 0.060 | 0.095 | 0.078 |

| C6 | 0.040 | 0.150 | 0.095 |

| C7 | 0.180 | 0.010 | 0.095 |

| C8 | 0.075 | 0.045 | 0.060 |

| C8a | 0.015 | 0.008 | 0.012 |

| Cl | 0.035 | 0.020 | 0.028 |

| N(nitro) | 0.150 | 0.005 | 0.078 |

| O(nitro) | 0.065 | 0.012 | 0.039 |

| O(nitro) | 0.060 | 0.010 | 0.035 |

From these hypothetical results, the C7 atom, with the highest f+ value, would be predicted as the most probable site for a nucleophilic attack. This is consistent with the strong electron-withdrawing nature of the attached nitro group. For an electrophilic attack, the C6 atom, with the highest f- value, would be the most likely target.

Advanced Spectroscopic and Computational Characterization in Research

Structural Elucidation through Advanced Spectroscopic Methods

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. oxinst.com For a substituted isoquinoline (B145761) like 1-Chloro-7-nitroisoquinoline, ¹H and ¹³C NMR spectra are critical for confirming the substitution pattern and distinguishing it from its various regioisomers (e.g., 1-chloro-5-nitroisoquinoline). oxinst.comiastate.edu

The chemical shift (δ) of each proton and carbon nucleus is highly sensitive to its local electronic environment. chemistrysteps.comucl.ac.uk The presence of the electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom (-Cl) significantly influences the chemical shifts of the aromatic protons and carbons. The nitro group, in particular, strongly deshields adjacent protons, causing them to resonate at a lower field (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This table is generated based on general principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H (Aromatic) | 7.5 - 9.0 | Protons are on an aromatic system and are deshielded by electronegative N, Cl, and NO₂ groups. Protons closer to the NO₂ group are expected at the lower end of the field. chemistrysteps.com |

| ¹³C (Aromatic) | 110 - 160 | Aromatic carbons resonate in this typical range. Carbons directly attached to N, Cl, and the nitro-substituted carbon are expected to show distinct shifts due to electronegativity and resonance effects. ucl.ac.ukresearchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mt.com These techniques are exceptionally useful for identifying the functional groups present. sapub.org For this compound, the key functional groups are the nitro group (NO₂), the carbon-chlorine bond (C-Cl), and the aromatic C=C and C=N bonds of the isoquinoline core.

FT-IR and Raman are often complementary. mt.com Vibrations that involve a significant change in the dipole moment result in strong IR absorption, while those that cause a change in polarizability lead to strong Raman scattering. libretexts.org

Nitro Group (NO₂): This group gives rise to two characteristic and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically found between 1570-1485 cm⁻¹ and a symmetric stretch between 1370-1320 cm⁻¹. researchgate.net These are often clearly visible and are confirmatory for the presence of the nitro functionality.

Aromatic Ring: The C=C and C=N stretching vibrations of the isoquinoline ring appear in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net

C-Cl Bond: The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region of the fingerprint region. Its exact position can provide clues about the substitution on the aromatic ring.

Theoretical calculations using DFT can predict the vibrational frequencies, which can then be compared with experimental spectra to make a definitive assignment of the observed bands. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on established group frequencies from spectroscopic literature.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1485 (Strong) researchgate.net | Variable |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 (Strong) researchgate.net | Variable |

| Aromatic C-H | Stretch | 3100 - 3000 (Medium-Weak) researchgate.net | Strong |

| Aromatic C=C/C=N | Stretch | 1600 - 1400 (Medium) | Medium-Strong |

| C-Cl | Stretch | 850 - 550 (Medium-Strong) scialert.net | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de For this compound (C₉H₅ClN₂O₂), High-Resolution Mass Spectrometry (HRMS) is particularly crucial. HRMS can measure m/z to several decimal places, allowing for the determination of the exact mass of the molecular ion. bioanalysis-zone.com This exact mass is unique to a specific molecular formula, thus confirming the elemental composition of the compound and distinguishing it from molecules with the same nominal mass. bioanalysis-zone.com

The predicted monoisotopic mass of this compound is 208.00395 Da. uni.lu HRMS would be able to confirm this value experimentally. Furthermore, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The mass spectrum also provides structural information through the analysis of fragmentation patterns. libretexts.org Upon ionization, the molecular ion can break down into smaller, stable fragment ions. The fragmentation of this compound would likely involve the loss of neutral fragments such as NO₂, Cl, or HCN, leading to characteristic peaks in the spectrum.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Data sourced from PubChem predictions. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₆ClN₂O₂⁺ | 209.01123 |

| [M+Na]⁺ | C₉H₅ClN₂O₂Na⁺ | 230.99317 |

| [M-H]⁻ | C₉H₄ClN₂O₂⁻ | 206.99667 |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). libretexts.orgslideshare.net The technique is particularly sensitive to conjugated π-electron systems.

The isoquinoline ring system is aromatic and contains conjugated π-bonds, leading to characteristic π → π* transitions. The presence of the nitro group, a powerful chromophore, and the chlorine atom, an auxochrome, significantly modifies the absorption spectrum. The nitro group extends the conjugation and introduces possible n → π* transitions (from the non-bonding electrons on the oxygen atoms). uobabylon.edu.iq These effects typically cause a bathochromic shift (a shift to longer wavelengths) compared to the parent isoquinoline. uobabylon.edu.iq The spectrum of this compound is expected to show distinct absorption maxima (λ_max) in the UV region. researchgate.net

Theoretical Chemistry and Computational Modeling

Alongside experimental techniques, theoretical and computational methods have become vital for characterizing molecular properties. These in-silico approaches allow for the prediction of structures and properties that can corroborate or help interpret experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com DFT calculations can determine the lowest energy conformation (optimized geometry) of a molecule like this compound with high accuracy. mdpi.comchemrxiv.org

From the optimized geometry, a wealth of information can be derived:

Bond Lengths and Angles: Precise values for all bond lengths and angles can be calculated.

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. researchgate.netscielo.org.za

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning experimental spectra. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scielo.org.za For this compound, the area around the nitro group would be highly electron-poor (blue), while the nitrogen in the isoquinoline ring would be an electron-rich site (red).

Studies on related molecules like 5-nitroisoquinoline (B18046) and various chloroquinolines have demonstrated the power of DFT in accurately predicting their structural and spectroscopic properties, providing a reliable framework for understanding this compound. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich isoquinoline ring system, while the LUMO is likely localized around the electron-withdrawing nitro group (-NO₂) and the carbon atom attached to the chlorine. The presence of the strongly electron-withdrawing nitro group significantly lowers the energy of the LUMO. psgcas.ac.in This results in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. psgcas.ac.in A smaller energy gap facilitates electronic transitions, making the molecule more susceptible to reactions.

Computational studies on similar substituted isoquinolines, such as 5-nitroisoquinoline, have shown that the nitro group plays a dominant role in defining the electron-accepting character (LUMO) of the molecule. psgcas.ac.in The energy gap is a critical parameter for evaluating the bioactivity and electronic properties of such compounds.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively Low | Indicates moderate electron-donating capability. |

| LUMO Energy | Very Low | Strong electron-accepting character due to the nitro group. |

| HOMO-LUMO Gap (ΔE) | Small | High chemical reactivity and kinetic lability. |

| HOMO Distribution | Primarily on the isoquinoline ring. | Site of potential electrophilic attack. |

| LUMO Distribution | Concentrated on the nitro group and C1-Cl bond region. | Site of potential nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their energy (E⁽²⁾) quantifies the strength of the interaction.

In this compound, significant charge transfer interactions are expected. The lone pairs on the nitrogen and oxygen atoms of the nitro group, as well as the lone pairs on the chlorine atom, can act as donors. The antibonding orbitals (π* and σ*) of the isoquinoline ring and the C-NO₂ bond serve as key acceptors.

Key predicted NBO interactions would include:

Intramolecular Charge Transfer: Delocalization of electron density from the lone-pair orbitals of the oxygen atoms (LP(O)) in the nitro group to the antibonding π* orbitals of the aromatic ring. This interaction contributes to the resonance stabilization of the nitro group.

Stabilization from Chlorine: Lone pairs on the chlorine atom (LP(Cl)) can interact with adjacent antibonding σ* orbitals, influencing the electronic environment of the C1 position.

Analysis of similar compounds like 5-nitroisoquinoline confirms that significant charge delocalization occurs, leading to molecular stability through these conjugative interactions. psgcas.ac.in

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾) for this compound

| Donor NBO | Acceptor NBO | Predicted E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of NO₂ | π* (Aromatic Ring) | High | π-conjugation, resonance |

| LP (N) of Ring | σ* (C-C) | Moderate | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. It uses a color spectrum to indicate regions of different electrostatic potential on the electron density surface. Red regions signify negative potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP map is predicted to show:

Intensely Negative Potential (Red): Located around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs. This is the most likely site for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Expected near the hydrogen atoms of the aromatic ring and potentially around the C1 carbon atom bonded to the electronegative chlorine and ring nitrogen. The region around the nitro group's nitrogen atom might also exhibit positive character. These areas are susceptible to nucleophilic attack.

The isoquinoline nitrogen atom's lone pair would also create a region of negative potential, making it a site for protonation or coordination.

The combination of the electron-withdrawing nitro group and the inductive effect of the chlorine atom makes the isoquinoline ring system relatively electron-deficient, enhancing its susceptibility to nucleophilic substitution reactions, particularly at the C1 position.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly and Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. It is based on the electron density and its reduced density gradient (RDG). NCI plots use colored isosurfaces to represent different types of interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric clashes).

In a potential crystal lattice or supramolecular assembly of this compound, NCI analysis would likely reveal:

π-π Stacking: Green surfaces between the planar isoquinoline rings of adjacent molecules, indicating van der Waals interactions that are crucial for crystal packing.

Halogen Bonding: Potential weak interactions involving the chlorine atom (as a Lewis acid) and the nitro group's oxygen atoms or the ring's nitrogen (as Lewis bases) on a neighboring molecule.

C-H···O and C-H···N Interactions: Weak hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the nitro group or the ring nitrogen of another molecule, represented by greenish-blue surfaces.

These weak interactions collectively govern the solid-state structure and polymorphism of the compound, influencing its physical properties like melting point and solubility.

Medicinal Chemistry and Biological Activity Research on 1 Chloro 7 Nitroisoquinoline Derivatives

Rational Design and Synthesis of Novel Derivatives for Pharmacological Screening

The rational design of novel derivatives based on the 1-chloro-7-nitroisoquinoline scaffold is a cornerstone of medicinal chemistry efforts to develop new therapeutic agents. The synthetic versatility of this core structure allows for the strategic introduction of various pharmacophores to modulate the physicochemical properties and biological activities of the resulting molecules.

A common synthetic strategy involves the nitration of 1-chloroisoquinoline (B32320) using a mixture of nitric acid and sulfuric acid to yield 1-chloro-5-nitroisoquinoline. jst.go.jp Although the initial search results specify the synthesis of the 5-nitro isomer, similar methodologies can be adapted for the synthesis of this compound. Once obtained, the chlorine atom at the C1 position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. For instance, reaction with various (hetero)aromatic amines can be achieved, often catalyzed by palladium complexes with ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). jst.go.jp

Furthermore, the nitro group at the C7 position can be reduced to an amino group using reagents like palladium on carbon (Pd/C) in a hydrogen atmosphere. jst.go.jp This amino group can then serve as a handle for further derivatization, such as in the formation of amides or ureas. For example, aminoisoquinolinylureas can be synthesized by reacting the aminoisoquinoline derivative with appropriate aryl isocyanate derivatives. hilarispublisher.com These synthetic pathways provide a robust platform for generating a library of this compound derivatives with diverse structural modifications, ready for pharmacological screening. The design of these derivatives is often guided by structure-activity relationship (SAR) studies of existing bioactive molecules, aiming to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Exploration of Potential Biological Activities

Anticancer Activity Research and Mechanisms

Derivatives of the quinoline (B57606) and isoquinoline (B145761) ring systems have demonstrated significant potential as anticancer agents. scielo.brresearchgate.netmdpi.comnih.gov The 7-chloroquinoline (B30040) moiety, in particular, is a well-established pharmacophore in the design of compounds with antiproliferative activity. mdpi.comnih.gov Research into derivatives of this compound has revealed promising cytotoxic activity against various cancer cell lines.

The mechanism of anticancer action for these derivatives is often multifaceted. One prominent target is the inhibition of protein kinases, which are crucial for cell growth and proliferation. scielo.brmdpi.com For example, some quinoline-based compounds act as kinase inhibitors against growth factor receptors. mdpi.com Additionally, the planar nature of the isoquinoline ring system allows for intercalation into DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis.

Recent studies have focused on creating hybrid molecules that combine the 7-chloroquinoline scaffold with other biologically active moieties. For instance, hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have been synthesized and shown to possess antiproliferative activity. mdpi.com Similarly, 7-chloroquinolinehydrazones have been identified as a promising class of experimental anticancer drugs, exhibiting submicromolar GI50 values against a broad panel of cancer cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov The introduction of a nitro group, as in this compound derivatives, can further enhance the anticancer potential, as nitroaromatic compounds are known to be activated under hypoxic conditions often found in solid tumors, leading to selective cytotoxicity.

| Derivative Class | Cancer Cell Lines | Observed Activity | Reference |

| 7-Chloroquinolinehydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar GI50 values | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | CaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, Raji | Antiproliferative activity | mdpi.com |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline | NCI-H292, HCT-116, MCF-7, HL-60 | Expressive cytotoxic potential | scielo.br |

| Hydrazide derivatives with a quinoline moiety | SH-SY5Y, Kelly, MDA-MB-231, MCF-7 | Reduced cell viability with micromolar potency | mdpi.com |

Antimicrobial (Antibacterial, Antifungal) Activity Studies

The quinoline and isoquinoline scaffolds are also recognized for their antimicrobial properties. researchgate.netnih.govnih.govjournaljpri.com Derivatives of this compound have been investigated for their potential as novel antibacterial and antifungal agents.

In terms of antibacterial activity, various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a study on novel isoquinoline derivatives demonstrated that certain halogenated phenyl- and phenethyl carbamates exhibited remarkable bactericidal activity. nih.gov Another study on 7-chloroquinoline derivatives reported good activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net The mechanism of antibacterial action is thought to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. researchgate.net

With respect to antifungal activity, several this compound derivatives have shown promise. nih.govmdpi.comnih.govnih.gov For instance, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters have demonstrated significant antifungal activity. nih.gov Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) have also been evaluated for their antifungal properties against Candida albicans and Cryptococcus neoformans, with some compounds displaying highly promising MIC50 values. mdpi.com

| Derivative Class | Microorganism | Observed Activity | Reference |

| Halogenated phenyl- and phenethyl carbamates of isoquinoline | Bacteria | Remarkable bactericidal activity | nih.gov |

| 7-Chloroquinoline derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes | Good activity with inhibition zones of 11.00-12.00 mm | researchgate.net |

| Chlorinated esters of isoquinoline | Fungi | Greatest antifungal activity | nih.gov |

| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | C. albicans, C. neoformans | Highly promising MIC50 values | mdpi.com |

Anti-inflammatory and Analgesic Properties

Derivatives of 7-chloroquinoline and isoquinoline have been explored for their anti-inflammatory and analgesic activities. tbzmed.ac.irnih.govtbzmed.ac.irbiomedpharmajournal.orgnih.govnih.gov The anti-inflammatory effects of these compounds are often mediated through the suppression of pro-inflammatory mediators.

One study on a novel isoquinoline derivative, CYY054c, demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduction in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In animal models, this compound was shown to alleviate LPS-upregulated plasma levels of these inflammatory markers, contributing to improved cardiac function during endotoxemia. nih.gov

Similarly, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, compound 5, exhibited significant anti-inflammatory and analgesic effects. tbzmed.ac.irtbzmed.ac.ir It demonstrated potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophages and was effective in reducing paw edema in a carrageenan-induced inflammation model in mice. tbzmed.ac.irtbzmed.ac.ir The analgesic properties of this compound were demonstrated in both writhing and hot-plate tests, suggesting both peripheral and central analgesic activity. tbzmed.ac.ir The mechanism of action is believed to involve the inhibition of local endogenous mediators involved in pain and inflammation. tbzmed.ac.ir

| Derivative | Model | Key Findings | Reference |

| CYY054c (isoquinoline derivative) | LPS-stimulated macrophages, rat endotoxemia model | Inhibited NF-κB expression; reduced TNF-α, IL-1β, IL-6, iNOS, and COX-2 | nih.gov |

| Compound 5 (7-chloro-4-(piperazin-1-yl)quinoline derivative) | RAW 264.7 macrophages, mouse models | Inhibited NO production; reduced paw edema; demonstrated peripheral and central analgesic effects | tbzmed.ac.irtbzmed.ac.ir |

| 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Mouse models | Pronounced analgesic and anti-inflammatory activity | biomedpharmajournal.org |

Neuroprotective and Enzyme Inhibition Studies

The therapeutic potential of isoquinoline derivatives extends to the field of neuroprotection and enzyme inhibition. While specific studies on the neuroprotective effects of this compound derivatives were not prominently featured in the initial search results, the broader class of isoquinolines has been investigated for such properties. Neuroinflammation, which involves the activation of microglial cells, is a key factor in the pathogenesis of many neurodegenerative diseases. mdpi.com Isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in LPS-treated BV2 microglial cells, suggesting a potential neuroprotective effect by mitigating neuroinflammation. mdpi.com

| Biological Target/Activity | Derivative Class | Key Findings | Reference |

| Neuroinflammation | Isoquinoline-1-carboxamides | Suppressed pro-inflammatory mediators in microglial cells | mdpi.com |

| Tankyrases (TNKS-1 and TNKS-2) | 3-Arylisoquinolin-1-ones | Potent and selective inhibition | nus.edu.sg |

| Phenylethanolamine N-methyltransferase (hPNMT) | Tetrahydroisoquinoline (THIQ) derivatives | Electron-withdrawing group at C7 increases affinity | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to elucidate the impact of various structural modifications on their therapeutic efficacy.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of this compound derivatives can be significantly modulated by the introduction of different substituents at various positions on the isoquinoline ring. Research on related chloroquinoline and nitroaromatic compounds has demonstrated that the nature, size, and electronic properties of these substituents play a pivotal role in determining the potency and selectivity of the compounds.

For instance, in the broader class of quinoline derivatives, the introduction of basic side chains, often containing amino groups, has been a common strategy to enhance antimalarial and anticancer activities. It is hypothesized that for this compound analogues, the substitution of the chlorine atom at the 1-position with various amines or other nucleophiles could lead to derivatives with diverse pharmacological profiles. The electronic-withdrawing nature of the nitro group at the 7-position can influence the reactivity of the C1 position, potentially facilitating these substitution reactions.

| Modification Position | Substituent Type | Potential Impact on Biological Efficacy |

| 1-position | Aliphatic/Aromatic Amines | Modulation of anticancer and antimicrobial activity |

| 1-position | Thiol-containing groups | Potential for altered target binding and pharmacokinetic properties |

| Benzene (B151609) ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance metabolic stability and cell permeability |

| Benzene ring | Electron-withdrawing groups (e.g., -CF₃, -CN) | Could influence binding affinity to target proteins |

Positional Isomer Effects on Pharmacological Profiles

For example, the 7-position of the nitro group in this compound places it on the benzene ring, where its electronic influence is transmitted through the aromatic system. In contrast, a nitro group at the 5- or 8-position would be in closer proximity to the heterocyclic ring, potentially leading to different intramolecular interactions and a distinct three-dimensional conformation. These differences can translate into varied binding affinities for enzymes or receptors, and consequently, different pharmacological effects. Research on nitro-containing chalcones has shown that the position of the nitro group plays an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com

Computational Drug Discovery Applications

In recent years, computational methods have become indispensable tools in the drug discovery and development process. These in silico techniques allow for the rapid screening of virtual compound libraries, prediction of their biological activities, and assessment of their pharmacokinetic properties, thereby saving significant time and resources.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, molecular docking simulations can be employed to predict their binding affinity and mode of interaction with various biological targets, such as protein kinases, which are often implicated in cancer.

By docking virtual libraries of this compound analogues into the active site of a target protein, researchers can identify potential lead compounds. These simulations provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information can then guide the rational design of more potent and selective inhibitors. For example, docking studies on other quinoline derivatives have successfully identified their binding modes within the active sites of enzymes like PI3K. mdpi.com

The following table illustrates a hypothetical molecular docking scenario for a this compound derivative with a generic kinase target.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1-Amino-7-nitroisoquinoline | Kinase X | -8.5 | Asp145, Lys72, Leu123 |

| 1-(4-Hydroxyphenylamino)-7-nitroisoquinoline | Kinase X | -9.2 | Asp145, Lys72, Tyr125 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Analogues

The assessment of ADMET properties is a critical step in drug development. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate the pharmacokinetic and toxicity profiles of drug candidates at an early stage. For analogues of this compound, these predictive models can help to identify compounds with favorable drug-like properties.

Various computational tools can predict a range of ADMET parameters, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential toxicity. By analyzing the in silico ADMET profiles of a series of this compound analogues, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. For instance, in silico predictions for other heterocyclic compounds have been used to assess their potential for good intestinal absorption and to identify potential liabilities such as P-glycoprotein interaction. mdpi.com

The table below presents a sample of predicted ADMET properties for a hypothetical this compound analogue.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Mutagenicity | Potential risk |

| Oral Bioavailability | Good |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional methods for synthesizing isoquinoline (B145761) frameworks, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions, multi-step procedures, and have a limited substrate scope. Future research will undoubtedly focus on developing more efficient, atom-economical, and environmentally benign synthetic routes to 1-chloro-7-nitroisoquinoline and its analogs.

Modern synthetic strategies that offer significant advantages over classical methods include:

Transition-Metal-Catalyzed C–H Activation : This powerful strategy allows for the direct formation of the isoquinoline core through the annulation of simpler starting materials, avoiding the need for pre-functionalized substrates. researchgate.net Catalysts based on rhodium (Rh), palladium (Pd), and ruthenium (Ru) have been successfully employed for the synthesis of various isoquinoline derivatives via chelation-assisted C-H activation. acs.orgmdpi.comnih.gov Applying this methodology could provide a more direct and step-economic route to substituted 1-chloro-7-nitroisoquinolines.

Visible-Light Photocatalysis : As a cornerstone of green chemistry, visible-light photoredox catalysis enables the construction of heterocyclic compounds under exceptionally mild conditions. chim.itrsc.orgnih.gov This approach can facilitate the generation of radical intermediates that can undergo cyclization to form the isoquinoline scaffold, often using inexpensive organic dyes or transition metal complexes as catalysts. nih.govacs.orgspringerprofessional.de

Continuous Flow Chemistry : The synthesis of active pharmaceutical ingredients (APIs) using flow chemistry has gained significant traction due to enhanced safety, reproducibility, and scalability. nih.govaurigeneservices.com For a molecule like this compound, a flow process would be particularly advantageous for managing potentially hazardous nitration steps and for enabling the seamless integration of multiple reaction steps without isolating intermediates. nih.govsyrris.comacs.org

| Methodology | Typical Catalysts/Conditions | Key Advantages | Sustainability Aspect |

|---|---|---|---|

| C-H Activation | Rh(III), Pd(II), Ru(II) complexes | High atom economy, fewer synthetic steps, direct functionalization. acs.orgmdpi.com | Reduces waste by avoiding pre-functionalization of starting materials. |

| Visible-Light Photocatalysis | Organic dyes (Rose Bengal), Ru or Ir complexes, visible light source (LEDs). chim.it | Mild reaction conditions (room temp.), high selectivity, use of low-energy photons. springerprofessional.de | Energy-efficient and utilizes a non-toxic reagent (light). nih.gov |

| Continuous Flow Chemistry | Microreactors, pumps, automated systems. aurigeneservices.com | Enhanced safety, precise control over reaction parameters, improved yield, easy scalability. nih.govnih.gov | Efficient energy and solvent use, potential for automation reduces manual intervention. |

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms and molecular properties is crucial for optimizing synthetic pathways and predicting the biological activity of this compound. Future research should integrate advanced computational modeling with experimental validation to gain deep mechanistic insights.

Computational Approaches: Density Functional Theory (DFT) is a powerful quantum chemical method for investigating molecular structure, reactivity, and electronic properties. tandfonline.comresearchgate.net For this compound, DFT calculations can be employed to:

Elucidate the mechanisms of its synthesis, including transition state analysis of key steps in C-H activation or photocatalytic cycles.

Analyze the frontier molecular orbitals (HOMO-LUMO) to predict reactivity and kinetic stability. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for understanding the molecule's electronic behavior. nih.govresearchgate.net

Model the influence of the electron-withdrawing chloro and nitro groups on the electron density distribution and reactivity of the isoquinoline ring system.

Predict spectroscopic properties (IR, NMR) to aid in the characterization of newly synthesized derivatives. researchgate.net

Integrated Experimental Validation: Computational predictions must be supported by experimental evidence. Advanced spectroscopic and spectrometric techniques can be used to detect transient intermediates and validate proposed reaction pathways, providing a comprehensive understanding of the molecule's chemical behavior.

| Parameter/Analysis | Information Gained | Significance for Research |

|---|---|---|

| Geometric Optimization | Provides the most stable 3D structure, bond lengths, and angles. researchgate.net | Foundation for all other computational analyses and for understanding steric effects. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties, reactivity, and the molecule's ability to donate or accept electrons. nih.gov | Predicts sites of nucleophilic/electrophilic attack and helps in designing new reactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies electron-rich and electron-poor regions. | Crucial for understanding intermolecular interactions, including drug-receptor binding. |

| Transition State Calculation | Identifies the energy barriers of a reaction, elucidating the reaction mechanism and kinetics. | Allows for the optimization of reaction conditions to improve yield and selectivity. |

Targeted Drug Design Based on Specific Molecular Targets

The isoquinoline scaffold is a key component of many drugs, and its derivatives are known to interact with a variety of biological targets. semanticscholar.org A targeted drug design approach for this compound would involve synthesizing a library of analogs to probe structure-activity relationships (SAR) against specific molecular targets implicated in disease.

Potential Molecular Targets: Based on studies of related quinoline (B57606) and isoquinoline compounds, protein kinases are a highly promising target class. researchgate.netnih.gov Many FDA-approved kinase inhibitors incorporate a quinoline-based scaffold. nih.gov Future research could investigate the inhibitory activity of this compound derivatives against kinases involved in cancer, such as:

Epidermal Growth Factor Receptor (EGFR)

Cyclin-Dependent Kinases (CDKs) nih.gov

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) rsc.org

Src family kinases

Structure-Activity Relationship (SAR) Studies: The chloro and nitro groups are critical for modulating biological activity. The presence of a chlorine atom can significantly enhance binding affinity and improve pharmacokinetic properties. nih.govacs.org The strongly electron-withdrawing nitro group can participate in key hydrogen bonding interactions within a target's active site and is also a key functional group in drugs that are activated under hypoxic conditions, a characteristic of solid tumors. scielo.brmdpi.comresearchgate.net Systematic modification of these groups and substitution at other positions on the isoquinoline ring will be essential to develop potent and selective inhibitors.

| Kinase Target | Associated Disease | Rationale for Targeting |

|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Non-small cell lung cancer, colorectal cancer | Quinazoline and isoquinoline scaffolds are present in many approved EGFR inhibitors. rsc.orgmdpi.com |

| CDKs (Cyclin-Dependent Kinases) | Various cancers (e.g., breast cancer) | CDKs are key regulators of the cell cycle; their inhibition can halt cancer cell proliferation. nih.gov |

| DYRK1A | Neurodegenerative diseases, cancer | Lamellarin-type isoquinoline alkaloids have shown potent inhibition of DYRK1A. rsc.org |

| Src Family Kinases | Solid tumors (e.g., colon, breast, prostate) | Src is involved in cancer cell proliferation, survival, and metastasis. researchgate.net |

Exploration of Additional Therapeutic Areas for this compound and its Derivatives

Beyond kinase inhibition in oncology, the unique structural features of this compound suggest its potential utility in several other therapeutic areas. The isoquinoline core is known for a broad spectrum of biological activities. nih.gov

Anticancer Activity: In addition to kinase inhibition, isoquinoline derivatives can exert anticancer effects through other mechanisms, such as topoisomerase inhibition and the induction of apoptosis. rsc.orgnih.gov The nitroaromatic moiety makes this compound a particularly interesting candidate for development as a hypoxia-activated prodrug, which would be selectively toxic to cancer cells in the low-oxygen environment of solid tumors. mdpi.com

Neuroprotective Effects: Several isoquinoline alkaloids have demonstrated significant neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.govresearchgate.net These effects are often mediated through the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of autophagy. nih.govmdpi.com Investigating the potential of this compound and its derivatives to modulate these pathways could open up new avenues for treating central nervous system disorders.